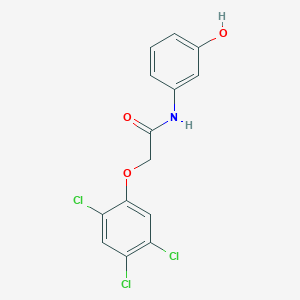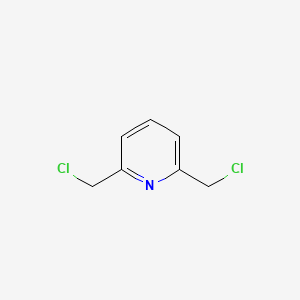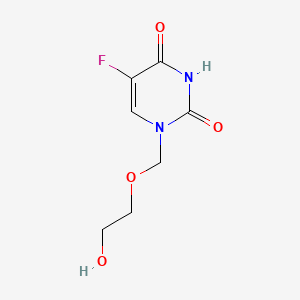
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Übersicht
Beschreibung
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a fluorinated derivative of uracil, a pyrimidine nucleobase. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent. The presence of the fluorine atom at the C-5 position and the hydroxyethoxy methyl group at the N-1 position endows the molecule with unique chemical and biological properties. It is primarily studied for its potential antiviral and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, 1-((2-hydroxyethoxy)methyl)uracil, is treated with tert-butyldimethylsilyl chloride in dimethylformamide in the presence of imidazole to protect the hydroxyl groups.
Lithiation and Fluorination: The protected uracil derivative is then treated with a 2.5-fold excess of lithium diisopropylamide in tetrahydrofuran at -70°C to form the dilithium salt.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the C-5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the C-5 position .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom at the C-5 position interferes with the normal enzymatic processes, particularly thymidylate synthase, which is crucial for DNA replication and repair . This results in cytotoxicity and cell death, making it effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but without the hydroxyethoxy methyl group.
1-((2-Hydroxyethoxy)methyl)uracil: The non-fluorinated precursor of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer both antiviral and anticancer properties. The hydroxyethoxy methyl group enhances its solubility and bioavailability, while the fluorine atom provides potent biological activity .
Eigenschaften
IUPAC Name |
5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXARNBYNBFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228185 | |
| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-50-1 | |
| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

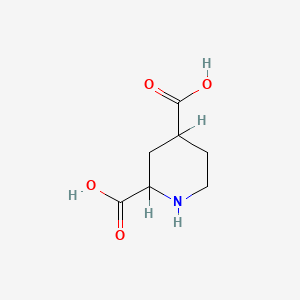
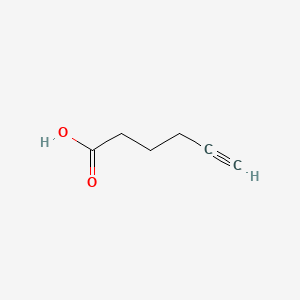
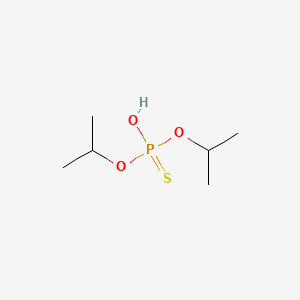
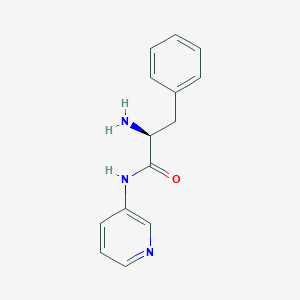
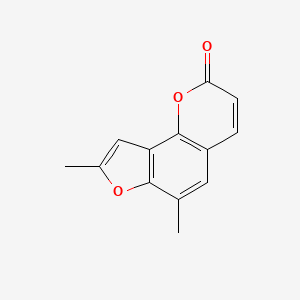
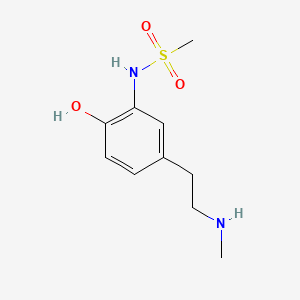

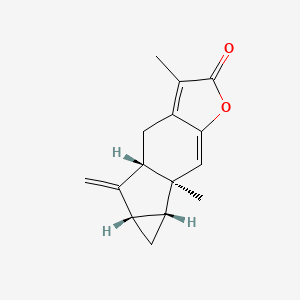
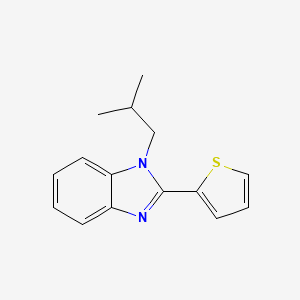
![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)
